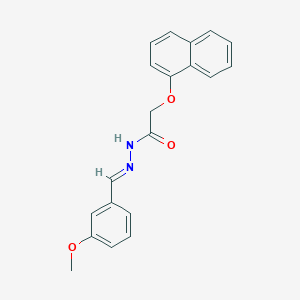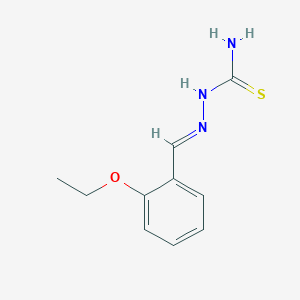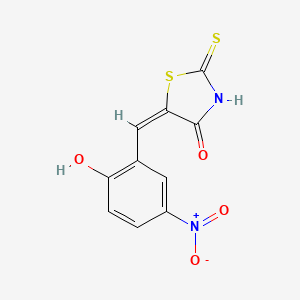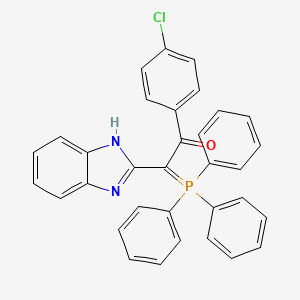![molecular formula C17H14Br2N4O2 B11988846 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE is a complex organic compound with the molecular formula C17H14Br2N4O2 and a molecular weight of 466.135 g/mol . This compound is known for its unique chemical structure, which includes a benzimidazole ring, a propionic acid moiety, and a dibromo-hydroxy-benzylidene hydrazide group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
The synthesis of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves several steps. The general synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of Propionic Acid Moiety: The propionic acid group is introduced through a reaction with appropriate alkylating agents.
Introduction of Dibromo-Hydroxy-Benzylidene Hydrazide Group: This step involves the reaction of the benzimidazole-propionic acid intermediate with 3,5-dibromo-2-hydroxybenzaldehyde and hydrazine hydrate under controlled conditions.
Analyse Des Réactions Chimiques
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dibromo-hydroxy-benzylidene hydrazide group may enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3-ETHOXY-4-HYDROXY-BENZYLIDENE)-HYDRAZIDE: This compound has an ethoxy group instead of dibromo groups, which may alter its chemical reactivity and biological activity.
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE: This compound lacks the dibromo groups, which may affect its binding properties and overall activity.
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE: This compound has a single bromo group, which may result in different chemical and biological properties compared to the dibromo derivative.
Propriétés
Formule moléculaire |
C17H14Br2N4O2 |
|---|---|
Poids moléculaire |
466.1 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H14Br2N4O2/c18-12-7-11(17(25)13(19)8-12)9-21-22-16(24)5-6-23-10-20-14-3-1-2-4-15(14)23/h1-4,7-10,25H,5-6H2,(H,22,24)/b21-9+ |
Clé InChI |
UVCQMULQKGVSQH-ZVBGSRNCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)
![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)

![(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11988826.png)
